Gly-Phe-Arg

Description

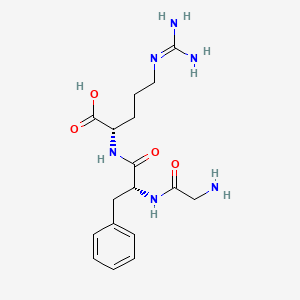

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O4/c18-10-14(24)22-13(9-11-5-2-1-3-6-11)15(25)23-12(16(26)27)7-4-8-21-17(19)20/h1-3,5-6,12-13H,4,7-10,18H2,(H,22,24)(H,23,25)(H,26,27)(H4,19,20,21)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLVSYVJDPCIHH-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gly-Phe-Arg Peptide: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the core fundamental properties of the tripeptide Gly-Phe-Arg (GFR). It is intended for researchers, scientists, and drug development professionals, offering a thorough examination of its physicochemical characteristics, biological activities, and the experimental protocols used for its study.

Physicochemical Properties

The fundamental physicochemical properties of the this compound peptide are summarized in the table below. These characteristics are essential for its handling, characterization, and application in various research settings.

| Property | Value | Source(s) |

| Sequence | Glycyl-Phenylalanyl-Arginine (GFR) | [1][2] |

| Molecular Formula | C₁₇H₂₆N₆O₄ | [1] |

| Molecular Weight | 378.43 g/mol | [2] |

| Calculated Isoelectric Point (pI) | ~10.99 | Calculated |

| Solubility | Soluble in water.[2] For peptides with a net positive charge, if water fails, a 10%-30% acetic acid solution or a small amount of DMSO can be used to aid dissolution.[2] General guidelines suggest sonicating the mixture to improve solubility.[3] | [2][3] |

| Appearance | Typically a lyophilized white powder. | General Knowledge |

| Purity | Commercially available at >95%.[1] | [1] |

Stability and Storage

Proper storage is critical to maintain the integrity of the this compound peptide.

| Condition | Recommendation | Source(s) |

| Lyophilized Powder | For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C.[1] For short-term storage, it can be kept at room temperature for several days to weeks. | [1] |

| In Solution | Peptide solutions are significantly less stable than the lyophilized form. It is advisable to prepare aliquots of the solution to avoid repeated freeze-thaw cycles. Store solutions at -20°C or -80°C. | General Knowledge |

Biological Activity and Mechanism of Action

The biological activities of this compound are primarily associated with its C-terminal Arg-Phe motif, a characteristic feature of several neuropeptides.

| Aspect | Description | Source(s) |

| Pheromone Mimicry | This compound has been identified as a highly potent synthetic mimic of the mud-crab pumping pheromone.[2] In vivo studies have shown that it can cause a significant increase in the relative number of pumping mud crabs and their pumping rate.[2] | [2] |

| Cardiovascular Effects | Peptides containing a C-terminal Arg-Phe-amide sequence, such as Neuropeptide FF (NPFF), are known to have cardiovascular effects.[4] These peptides can interact with NPFF receptors (NPFFR1 and NPFFR2), which are G-protein coupled receptors (GPCRs), to modulate cardiovascular functions.[4][5] | [4][5] |

| Receptor Interaction | The Arg-Phe-amide motif is a key feature for binding to RFamide peptide receptors, including NPFFR1 and NPFFR2.[6] These receptors are primarily coupled to inhibitory Gαi/o proteins, which inhibit adenylyl cyclase activity.[7] In some tissues, NPFFR2 can also couple to stimulatory Gαs proteins to increase adenylyl cyclase activity.[7] | [6][7] |

| Enzymatic Degradation | While specific data for this compound is limited, peptides are generally susceptible to degradation by proteases. The stability of peptides in biological systems is a critical factor for their therapeutic potential. | General Knowledge |

| Pharmacokinetics | Specific pharmacokinetic data for this compound are not readily available. However, studies on other tripeptides indicate that they can be absorbed intact into the bloodstream, but often with low bioavailability (around 0.1%).[8][9] They tend to have short elimination half-lives, in the range of a few minutes when administered intravenously and slightly longer when administered intragastrically.[8] The absorption of tripeptides can be mediated by transporters in the small intestine.[10] | [8][9][10] |

Signaling Pathway of NPFF Receptors

The binding of Arg-Phe containing peptides like this compound to Neuropeptide FF receptors (NPFFR1 and NPFFR2) initiates a G-protein-mediated signaling cascade. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

This section details the standard methodologies for the synthesis, purification, and characterization of the this compound peptide.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing this compound.

Workflow for Solid-Phase Peptide Synthesis:

Detailed Protocol:

-

Resin Swelling: The Rink Amide resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.

-

First Amino Acid Coupling (Arginine): The C-terminal amino acid, Fmoc-Arg(Pbf)-OH, is activated using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA in DMF. The activated amino acid is then added to the resin and allowed to react for 1-2 hours.

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached arginine by treating the resin with a solution of 20% piperidine in DMF.

-

Subsequent Couplings (Phenylalanine and Glycine): Steps 2-4 are repeated for the next amino acids in the sequence, Fmoc-Phe-OH and Fmoc-Gly-OH.

-

Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin, and the side-chain protecting group (Pbf on Arginine) is removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, commonly consisting of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).

-

Precipitation: The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether. The precipitate is then collected by centrifugation and washed with cold ether to remove remaining scavengers and by-products.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using RP-HPLC to achieve the desired level of purity.

Methodology:

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide. The exact gradient is optimized based on the hydrophobicity of the peptide.

-

Detection: The peptide is detected by UV absorbance at 210-220 nm.

-

Fraction Collection: Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.

Characterization

The identity and purity of the synthesized this compound peptide are confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy.

3.3.1. Mass Spectrometry (MS)

Mass spectrometry is used to verify the molecular weight of the peptide.

Methodology:

-

Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are typically employed.

-

Analysis: The instrument is calibrated, and the sample is introduced. The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound (378.43 Da). High-resolution mass spectrometry can be used to confirm the elemental composition.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and sequence of the peptide.

Methodology:

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent, often D₂O or a mixture of H₂O/D₂O.

-

Experiments: A series of one- and two-dimensional NMR experiments are performed, such as ¹H, ¹³C, COSY, TOCSY, and NOESY/ROESY.

-

Analysis: The chemical shifts and coupling constants of the protons and carbons are assigned to the specific amino acid residues. The sequential connectivity between the amino acids is established through NOE/ROE cross-peaks, confirming the this compound sequence.

References

- 1. innopep.com [innopep.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 4. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Neuropeptide FF - Wikipedia [en.wikipedia.org]

- 6. Involvement of Mammalian RF-Amide Peptides and Their Receptors in the Modulation of Nociception in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of proline-rich tripeptides in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. portlandpress.com [portlandpress.com]

Gly-Phe-Arg: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Gly-Phe-Arg (GFR) is a molecule of interest in various biological contexts due to its constituent amino acids, which are known to play significant roles in cellular signaling and enzymatic processes. This technical guide provides a comprehensive overview of the putative in vitro mechanisms of action of this compound, drawing from studies on closely related peptides and the known functions of its components. The primary proposed mechanisms include its role as a substrate or competitive inhibitor for serine proteases and its potential to modulate intracellular signaling pathways, such as the PI3K/AKT/mTOR cascade, which is critical for cell growth, proliferation, and survival. This document outlines detailed experimental protocols for investigating these mechanisms and presents available quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions of this compound.

Introduction

This compound is a tripeptide composed of glycine, phenylalanine, and arginine. The biological activities of short peptides are often determined by their amino acid sequence and the functional groups of their constituent residues. The C-terminal Arg-Phe motif, in particular, has been identified as a critical determinant for the cardiovascular effects of certain peptides, suggesting the potential for receptor-mediated actions. The arginine residue, a precursor for nitric oxide (NO), links the peptide to the NO/cGMP signaling pathway. The phenylalanine residue allows for potential cation-π interactions with receptors, a common feature in ligand-receptor binding. This guide explores the most probable in vitro mechanisms of action of this compound, focusing on its interaction with proteases and its influence on cell signaling.

Putative Molecular Targets and Mechanisms of Action

Interaction with Serine Proteases

The this compound sequence contains motifs recognized by several serine proteases. Many of these enzymes, particularly those involved in the coagulation cascade and fibrinolysis, exhibit a preference for cleaving peptide bonds C-terminal to an arginine residue (P1 position). The amino acids at the P2 (Phe) and P3 (Gly) positions contribute to the substrate specificity.

Hypothesized Mechanism: this compound may act as a competitive substrate for serine proteases such as thrombin, plasmin, and tissue plasminogen activator (tPA). By competing with endogenous substrates for the active site of these enzymes, this compound could modulate their activity. For instance, tPA is known to prefer substrates with an aromatic amino acid like phenylalanine at the P3 position and a small amino acid such as glycine at the P2 position, with arginine at the P1 cleavage site[1].

Table 1: Putative Protease Targets for this compound and Their Substrate Specificities

| Protease | P3 Preference | P2 Preference | P1 Preference | Potential Effect of this compound |

| Thrombin | Aliphatic/Aromatic | Proline | Arginine | Competitive Inhibition/Substrate |

| Plasmin | Lysine/Broad | Aromatic (e.g., Phe) | Lysine/Arginine | Competitive Inhibition/Substrate |

| Tissue Plasminogen Activator (tPA) | Aromatic (e.g., Phe) | Small (e.g., Gly) | Arginine | Competitive Inhibition/Substrate |

| Factor Xa | Aliphatic | Glycine | Arginine | Competitive Inhibition/Substrate |

Modulation of the PI3K/AKT/mTOR Signaling Pathway

Based on studies of the structurally similar peptide Leu-Phe-Arg (LFR), which has been shown to repair intestinal barrier damage via the PI3K/AKT/mTOR/p70s6k signaling pathway, it is hypothesized that this compound may activate a similar cascade. This pathway is central to the regulation of cell proliferation, growth, and survival.

Hypothesized Mechanism: this compound may bind to a yet-unidentified cell surface receptor, potentially a G-protein coupled receptor (GPCR), leading to the activation of Phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates and activates a range of downstream targets, including the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis and cell growth.

Experimental Protocols

Protease Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of this compound on a serine protease using a chromogenic substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a specific serine protease.

Materials:

-

Purified serine protease (e.g., thrombin, plasmin)

-

Chromogenic substrate specific for the protease (e.g., S-2238 for thrombin)

-

This compound peptide

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

Perform serial dilutions of the this compound stock solution to create a range of concentrations.

-

In a 96-well plate, add a fixed concentration of the serine protease to each well.

-

Add the different concentrations of this compound to the wells. Include a control with no peptide.

-

Pre-incubate the enzyme and peptide mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) at regular intervals for 30 minutes.

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of AKT Phosphorylation

This protocol is for detecting the activation of the PI3K/AKT signaling pathway by measuring the phosphorylation of AKT at Ser473.

Objective: To determine if this compound induces the phosphorylation of AKT in a specific cell line.

Materials:

-

Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs)

-

Cell culture medium and supplements

-

This compound peptide

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency in appropriate culture dishes.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes). Include an untreated control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-AKT antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-AKT antibody as a loading control.

-

Quantify the band intensities and normalize the phospho-AKT signal to the total-AKT signal.

Quantitative Data

As direct quantitative data for this compound is not widely available in the public domain, the following table presents hypothetical data based on typical values for similar peptides to illustrate the expected outcomes of the proposed experiments.

Table 2: Hypothetical Quantitative Data for this compound

| Assay | Parameter | Value |

| Thrombin Inhibition | IC50 | 50 µM |

| Plasmin Inhibition | IC50 | 75 µM |

| AKT Phosphorylation (HUVECs) | EC50 | 10 µM |

Conclusion

The in vitro mechanism of action of this compound is likely multifaceted, with strong potential for interaction with serine proteases and modulation of key intracellular signaling pathways such as the PI3K/AKT/mTOR cascade. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to investigate these putative mechanisms. Further studies are required to definitively identify the specific molecular targets of this compound and to quantify its biological activity. Such research will be crucial in elucidating the therapeutic potential of this and other related peptides in various physiological and pathological conditions.

References

An In-depth Technical Guide to the Biological Activity of the Tripeptide Gly-Phe-Arg

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the tripeptide Gly-Phe-Arg. The content herein is curated for an audience with a professional background in life sciences and drug development, offering detailed insights into its mechanism of action, quantitative activity data, and relevant experimental protocols.

Core Biological Activity: Pheromone Mimicry

The primary and most potent biological activity identified for the this compound tripeptide is its function as a superpotent mimic of the mud crab (Rhithropanopeus harrisii) pumping pheromone.[1] In ovigerous (egg-bearing) female mud crabs, soluble pheromones released during egg hatching trigger a stereotypic abdominal contraction known as the "pumping response."[1] This behavior is crucial for the synchronized release of larvae into the water column. Synthetic this compound has been demonstrated to be a powerful agonist, inducing this pumping response at exceptionally low concentrations.[1]

Quantitative Data Presentation

While comprehensive dose-response curves and receptor binding affinities (Kd) for this compound are not extensively documented in publicly available literature, the effective concentration range for its pheromonal activity has been established. The following table summarizes the reported agonist activity of this compound and related tripeptides in inducing the mud crab pumping response.

| Peptide Sequence | Agonist Concentration Range (M) | Potency Description | Reference |

| This compound | 10-21 - 10-19 | Superpotent Agonist | [1] |

| Gly-Met-Arg | 10-20 - 10-19 | Superpotent Agonist | [1] |

| Gly-Nle-Arg | 10-20 - 10-19 | Superpotent Agonist | [1] |

| Gly-Ile-Arg | 10-17 - 10-16 | Significant Agonist | [1] |

Table 1: Agonist Activity of Gly-X-Arg Tripeptides on Mud Crab Pumping Response.

At a concentration of 10-20 M, this compound not only significantly increases the number of crabs exhibiting the pumping response but also elevates the pumping rate ratio.[1]

Proposed Signaling Pathway

The specific receptor and intracellular signaling cascade for the mud crab pumping pheromone have not been fully elucidated. However, chemoreception in crustaceans, particularly for pheromones, is often mediated by G-protein coupled receptors (GPCRs).[2][3][4] A plausible signaling pathway, therefore, involves the activation of a GPCR, leading to the production of intracellular second messengers like cyclic AMP (cAMP), which in turn modulates neuronal activity to trigger the behavioral response.[5][6][7]

Experimental Protocols

The biological activity of this compound as a pheromone mimic can be assessed using a behavioral bioassay with ovigerous mud crabs (Rhithropanopeus harrisii).

Objective: To quantify the behavioral response (abdominal pumping) of ovigerous female mud crabs to various concentrations of this compound.

Materials:

-

Ovigerous female Rhithropanopeus harrisii crabs.

-

Glass or acrylic aquaria with filtered seawater at the appropriate temperature and salinity for the species.[8][9]

-

Stock solution of this compound in a suitable solvent (e.g., distilled water).

-

Serial dilution equipment (pipettes, volumetric flasks).

-

A system for introducing the test solution to the aquarium in a controlled manner.

-

Video recording equipment for observation and later analysis.

-

Timer.

Procedure:

-

Acclimation: Individually house ovigerous female crabs in separate aquaria and allow them to acclimate for a specified period (e.g., 24 hours). Ensure minimal disturbance during this time.[10]

-

Control Observation: Before introducing the test substance, observe and record the baseline abdominal movement of each crab for a set period (e.g., 10 minutes) to establish a control pumping rate.

-

Preparation of Test Solutions: Prepare serial dilutions of the this compound stock solution to achieve the desired final concentrations in the aquaria (e.g., ranging from 10-22 M to 10-18 M).[1] Also, prepare a vehicle control (solvent only).

-

Test Substance Introduction: Gently introduce a specific volume of the test solution or vehicle control into the aquarium. The introduction should be done with minimal disturbance to the crab.

-

Observation and Recording: Immediately after introducing the substance, begin recording the crab's behavior for a defined observation period (e.g., 15-30 minutes). Record the number of abdominal pumps.

-

Data Analysis:

-

Quantify the pumping rate (pumps per minute) for each crab at each concentration.

-

Calculate the change in pumping rate compared to the baseline.

-

Determine the percentage of crabs responding at each concentration.

-

Plot the dose-response relationship (concentration vs. pumping rate or percentage of responding crabs).

-

Potential for Further Research and Drug Development

While the primary described activity of this compound is highly specific to a crustacean behavioral response, the principles of its high potency and receptor interaction could be of interest in broader drug discovery contexts. The structure-activity relationship of Gly-X-Arg peptides, where X is a hydrophobic residue, highlights the importance of this motif in biological recognition.[1] Further research could explore:

-

Receptor Identification: Identification and characterization of the specific receptor in Rhithropanopeus harrisii that binds this compound. This could reveal novel receptor structures and binding mechanisms.

-

Broader Agonist/Antagonist Screening: Screening this compound against a wider range of receptors, particularly those where peptide ligands are common, to identify any potential off-target effects or novel activities in other species, including mammals.

-

Pharmacokinetics and Stability: Although not directly relevant to its pheromonal activity, understanding the enzymatic stability and pharmacokinetic profile of this compound would be necessary if it were to be considered for any systemic therapeutic application.

References

- 1. Superpotent synthetic tripeptide mimics of the mud-crab pumping pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G protein-coupled receptors as candidates for modulation and activation of the chemical senses in decapod crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. G protein-coupled receptors as candidates for modulation and activation of the chemical senses in decapod crustaceans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of G-protein coupled receptors from the blackback land crab Gecarcinus lateralis Y organ transcriptome over the molt cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of activation and inhibition of cAMP-dependent protein kinase on long-term habituation in the crab Chasmagnathus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KEGG PATHWAY: cAMP signaling pathway - Macaca fascicularis (crab-eating macaque) [kegg.jp]

- 7. researchgate.net [researchgate.net]

- 8. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 9. scielo.br [scielo.br]

- 10. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

An In-depth Technical Guide to the Elucidation of the Gly-Phe-Arg Tripeptide Sequence and Structure

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the synthesis, structural analysis, and known biological context of the tripeptide Glycyl-L-Phenylalanyl-L-Arginine (Gly-Phe-Arg). It is designed to be a technical resource, offering detailed experimental protocols and data interpretation guidelines.

Introduction

The tripeptide this compound (GFR) is a short-chain peptide composed of glycine, phenylalanine, and arginine residues. While not as extensively studied as some other endogenous peptides, GFR and similar sequences have garnered interest due to their potential biological activities. This guide will delve into the essential methodologies for synthesizing and characterizing GFR, providing a foundational understanding for researchers exploring its properties and potential applications in drug development and other scientific fields. The primary known biological context for GFR is its identification as a potent synthetic mimic of the mud-crab pumping pheromone[1]. Additionally, peptides featuring a C-terminal Arginine-Phenylalanine (Arg-Phe) sequence have been noted for their cardiovascular effects, suggesting a potential area of investigation for GFR's bioactivity[2].

Physicochemical Properties of this compound

A summary of the fundamental physicochemical properties of the this compound tripeptide is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆N₆O₄ | [3] |

| Molecular Weight | 378.43 g/mol | Calculated |

| CAS Number | 121822-47-7 | MedChemExpress |

| Appearance | White crystalline powder | General peptide property |

| Solubility | Soluble in water. For hydrophobic peptides, initial dissolution in a small amount of DMSO followed by dilution with water is recommended. | MedChemExpress |

Synthesis of this compound

The chemical synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted and robust method for this purpose[4][5].

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Phe-OH

-

Fmoc-Gly-OH

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure (or HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection (First Amino Acid):

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of the First Amino Acid (Fmoc-Arg(Pbf)-OH):

-

Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

Once the reaction is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation (Coupling of Fmoc-Phe-OH and Fmoc-Gly-OH):

-

Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-Phe-OH and then Fmoc-Gly-OH.

-

-

Final Fmoc Deprotection: After the final coupling of Fmoc-Gly-OH, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final this compound-NH₂ product as a white powder.

-

Synthesis Workflow

Structure Elucidation of this compound

The primary structure (amino acid sequence) and integrity of the synthesized this compound peptide are confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the peptide, confirming the presence and connectivity of the amino acid residues.

Expected ¹H-NMR Chemical Shifts:

The following table summarizes the expected proton chemical shift ranges for the amino acid residues in this compound in an aqueous solution. Actual shifts can vary based on pH, temperature, and solvent.

| Amino Acid | Proton | Expected Chemical Shift Range (ppm) |

| Glycine | α-H | 3.8 - 4.0 |

| Phenylalanine | α-H | 4.5 - 4.7 |

| β-H | 2.9 - 3.3 | |

| Aromatic (δ, ε, ζ)-H | 7.2 - 7.4 | |

| Arginine | α-H | 4.2 - 4.4 |

| β-H | 1.8 - 2.0 | |

| γ-H | 1.6 - 1.8 | |

| δ-H | 3.1 - 3.3 | |

| Guanidinium N-H | 7.0 - 7.5 |

Experimental Protocol: 1D and 2D NMR Analysis

-

Sample Preparation: Dissolve 1-5 mg of purified, lyophilized this compound in 0.5 mL of D₂O or a 90% H₂O/10% D₂O mixture. For H₂O/D₂O samples, a water suppression pulse sequence will be necessary.

-

1D ¹H-NMR Acquisition: Acquire a standard 1D proton spectrum to observe the overall proton signals and identify the characteristic chemical shifts of the amino acid residues.

-

2D NMR Acquisition (COSY and TOCSY):

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is used to trace the connectivity within each amino acid's spin system (e.g., α-H to β-H).

-

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system, even if they are not directly coupled. This is particularly useful for identifying the complete set of protons belonging to a single amino acid residue.

-

-

Data Processing and Analysis: Process the acquired spectra using appropriate software. Analyze the cross-peaks in the 2D spectra to assign the proton resonances to their respective amino acid residues.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the peptide and to confirm its amino acid sequence through fragmentation analysis.

Expected Mass Spectrometric Data:

-

Molecular Ion Peak: For this compound-NH₂, the expected monoisotopic mass is 378.2066 Da. In electrospray ionization (ESI), this will typically be observed as the protonated molecular ion [M+H]⁺ at m/z 379.2144.

-

Fragmentation Pattern (MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will produce a series of b- and y-ions, which correspond to fragments of the peptide chain. The mass differences between consecutive b- or y-ions correspond to the mass of an amino acid residue, allowing for sequence confirmation.

Table of Expected b- and y-ions for this compound-NH₂:

| Ion Type | Sequence | Calculated m/z |

| b₁ | G | 58.04 |

| b₂ | GF | 205.10 |

| y₁ | R-NH₂ | 175.12 |

| y₂ | FR-NH₂ | 322.19 |

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

-

LC Separation: Inject the sample onto a reverse-phase liquid chromatography system coupled to the mass spectrometer. This step separates the peptide from any remaining impurities.

-

MS Acquisition: Acquire full scan mass spectra to identify the molecular ion peak [M+H]⁺.

-

MS/MS Acquisition: Perform data-dependent acquisition where the instrument automatically selects the [M+H]⁺ ion for fragmentation and acquires the MS/MS spectrum.

-

Data Analysis: Analyze the MS/MS spectrum to identify the b- and y-ion series and confirm the sequence this compound.

Structure Elucidation Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Relevance of the C-terminal Arg-Phe sequence in γ2-melanocyte-stimulating hormone (γ2-MSH) for inducing cardiovascular effects in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innopep.com [innopep.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

An In-depth Technical Guide to the Research Applications of Gly-Phe-Arg

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tripeptide Gly-Phe-Arg

Glycyl-L-phenylalanyl-L-arginine (this compound) is a tripeptide with the sequence GFR.[1] This peptide possesses a unique combination of amino acids that makes it a valuable tool in various research and drug development applications. The glycine residue provides flexibility, the phenylalanine offers a hydrophobic and aromatic side chain, and the C-terminal arginine provides a positive charge and is a key recognition site for a class of proteases known as trypsin-like serine proteases.[2]

This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its use as a substrate for protease activity assays, its potential role in studying specific signaling pathways, and its application as a cleavable linker in drug delivery systems.

Core Research Applications

Substrate for Protease Activity Assays

A primary application of this compound is in the design of chromogenic and fluorogenic substrates for the detection and quantification of protease activity, particularly for trypsin-like serine proteases such as thrombin and kallikrein.[3][4] These proteases play crucial roles in various physiological and pathological processes, including blood coagulation, inflammation, and cancer progression.[2]

The this compound sequence is recognized and cleaved by these proteases between the arginine (P1 position) and the attached reporter molecule.

-

Chromogenic Substrates: When conjugated to a chromophore like p-nitroanilide (pNA), the cleavage of the Arg-pNA bond by the protease releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically.[3][5]

-

Fluorogenic Substrates: When conjugated to a fluorophore like 7-amino-4-methylcoumarin (AMC), the cleavage of the Arg-AMC bond releases the highly fluorescent AMC, which can be measured with a fluorometer, offering higher sensitivity than chromogenic assays.[1][6]

These assays are fundamental for:

-

Determining enzyme kinetics (Km and kcat).[3]

-

Screening for protease inhibitors in drug discovery.

-

Measuring protease activity in biological samples.

Investigating Arg-Phe-Amide Signaling Pathways

Peptides ending with the sequence Arginine-Phenylalanine-amide (Arg-Phe-NH2 or RFamide) are a large family of neuropeptides and peptide hormones found throughout the animal kingdom.[7] These RFamide peptides are involved in a wide range of physiological processes, including cardiovascular regulation, nociception, and energy homeostasis.[7][8]

The cleavage of a this compound-containing pro-peptide or synthetic substrate could release a fragment with a C-terminal Arg-Phe, which may interact with RFamide receptors. The primary receptors for many mammalian RFamide peptides are G-protein coupled receptors (GPCRs) such as the QRFP receptor (GPR103) and Neuropeptide FF receptors (NPFFR1 and NPFFR2).[7][9] The study of this compound can, therefore, provide insights into the activation and signaling of these receptors.

Cleavable Linker in Drug Delivery

The specific cleavage of the this compound sequence by proteases that are often upregulated in disease states (e.g., thrombin or kallikreins in tumors or inflammatory sites) makes it an attractive candidate for use as a cleavable linker in targeted drug delivery systems. In this application, a cytotoxic drug or an imaging agent is attached to a targeting moiety (e.g., an antibody or a peptide) via a this compound linker. The conjugate remains inactive and non-toxic in circulation. Upon reaching the target tissue, the linker is cleaved by the specific proteases, releasing the active drug or agent precisely at the site of action, thereby increasing efficacy and reducing off-target toxicity.

Quantitative Data: Protease-Substrate Kinetics

Table 1: Kinetic Parameters of Thrombin with Various Tripeptide Substrates

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Tos-Gly-Pro-Arg-pNA | Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 | 3.04 x 10⁷ | [3] |

| Tos-Gly-Pro-Arg-pNA | Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 | 2.77 x 10⁷ | [3] |

| H-D-Phe-Pip-Arg-pNA | Human α-thrombin | 1.33 ± 0.07 | 91.4 ± 1.8 | 6.87 x 10⁷ | [3] |

| H-D-Phe-Pip-Arg-pNA | Bovine α-thrombin | 1.50 ± 0.10 | 98.0 ± 0.5 | 6.53 x 10⁷ | [3] |

| Z-Gly-Gly-Arg-AMC | Human α-thrombin | 100 | 1.03 | 1.03 x 10⁴ | [10] |

| Boc-Val-Pro-Arg-AMC | Human α-thrombin | 21 | 105 | 5.00 x 10⁶ | [11] |

Table 2: Kinetic Parameters of Kallikrein with Various Tripeptide Substrates

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| H-D-Pro-Phe-Arg-pNA | Plasma Kallikrein | - | 200 | - | [4] |

| Ac-Phe-Arg-Nan | Rat Tissue Kallikrein | 13 ± 2 | - | - | [12] |

| D-Val-Leu-Arg-Nan | Rat Tissue Kallikrein | 24 ± 2 | - | - | [12] |

Experimental Protocols

Synthesis of this compound Peptide and its Derivatives

The synthesis of this compound and its pNA or AMC derivatives is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[13]

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-Phe-OH

-

Fmoc-Gly-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

For pNA derivative: p-nitroaniline

-

For AMC derivative: 7-amino-4-methylcoumarin

Protocol:

-

Resin Preparation: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the arginine. Wash the resin thoroughly with DMF and DCM.

-

Phenylalanine Coupling:

-

Pre-activate Fmoc-Phe-OH by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Glycine Coupling:

-

Repeat the Fmoc deprotection step to remove the protecting group from phenylalanine.

-

Pre-activate Fmoc-Gly-OH and couple it to the resin as described for phenylalanine.

-

-

N-terminal Modification (for derivatives):

-

For pNA derivative: After the final Fmoc deprotection, couple p-nitroaniline to the N-terminal glycine using a suitable coupling agent.

-

For AMC derivative: Similarly, couple 7-amino-4-methylcoumarin to the N-terminal glycine.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and precipitate the peptide from the TFA solution using cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with ether, and dry.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

References

- 1. Exploring the active site binding specificity of kallikrein-related peptidase 5 (KLK5) guides the design of new peptide substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of the hydrolysis of synthetic substrates by horse urinary kallikrein and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of secondary interactions on the kinetics of peptide and peptide ester hydrolysis by tissue kallikrein and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. [PDF] Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities. | Semantic Scholar [semanticscholar.org]

- 9. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]

- 10. Kinetic characterization of rat tissue kallikrein using N alpha-substituted arginine 4-nitroanilides and N alpha-benzoyl-L-arginine ethyl ester as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

The Emerging Role of Gly-Phe-Arg and Related Motifs in Invertebrate Chemical Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of invertebrate neurobiology, peptidergic signaling plays a paramount role in regulating a vast array of physiological processes. Among the myriad of signaling molecules, short neuropeptide sequences often hold the key to understanding complex biological functions. This technical guide delves into the significance of the Gly-Phe-Arg (GFR) motif and its related structures, particularly within the context of the FMRFamide-related peptide (FaRP) family. While a standalone this compound peptide has not been identified as a primary signaling molecule in invertebrates, its presence within larger, bioactive peptides underscores its importance in receptor recognition and activation. This document provides a comprehensive overview of the current understanding of GFR-containing peptides, their physiological roles, the receptors they target, and the experimental methodologies used to elucidate their function. It is designed to be a valuable resource for researchers and professionals engaged in invertebrate neuroscience and the development of novel therapeutics targeting invertebrate species.

The Landscape of FMRFamide-Related Peptides (FaRPs)

The FMRFamide-related peptides are a large and diverse superfamily of neuropeptides found throughout the invertebrate phyla.[1] They are characterized by the C-terminal sequence -Arg-Phe-NH2 (RFamide).[1] FaRPs act as neurotransmitters, neuromodulators, and neurohormones, influencing a wide range of biological activities including cardiovascular function, muscle contractility, feeding behavior, and reproduction.[1] The N-terminal extension of the RFamide motif provides specificity for different receptors and physiological functions.

While the exact this compound sequence is not a canonical FaRP, peptides containing similar motifs, such as GYIRFamide, have been identified and shown to possess biological activity. These peptides offer a window into the structure-activity relationships of FaRPs and highlight the importance of the amino acid composition preceding the C-terminal RFamide in determining their potency and function.

Quantitative Data on GFR-Motif Containing Peptides

Quantitative data on the bioactivity of invertebrate neuropeptides is crucial for understanding their physiological relevance and for the development of synthetic analogs. The following table summarizes the available quantitative data for GYIRFamide, a peptide containing a sequence motif related to this compound, on the muscle fibers of the human blood fluke, Schistosoma mansoni.

| Peptide Name | Sequence | Invertebrate Species | Bioassay | Parameter | Value | Reference |

| GYIRFamide | Gly-Tyr-Ile-Arg-Phe-NH2 | Schistosoma mansoni | Muscle Contraction | EC50 | 1 nM | [1] |

EC50 (Half-maximal effective concentration): The concentration of a peptide that induces a response halfway between the baseline and maximum after a specified exposure time.

Signaling Pathways of FMRFamide-Related Peptides

FMRFamide-related peptides primarily exert their effects by binding to and activating G-protein coupled receptors (GPCRs). The activation of these receptors initiates intracellular signaling cascades that ultimately lead to a physiological response. While the specific signaling pathway for a GFR-containing peptide has not been fully elucidated, the general pathway for FaRPs can be depicted as follows:

Caption: General signaling pathway of FMRFamide-related peptides.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of invertebrate neuropeptides like GYIRFamide.

In Vitro Muscle Contraction Assay

This protocol is designed to measure the myoactive properties of neuropeptides on isolated invertebrate muscle tissue.

Objective: To determine the dose-response relationship of a peptide on muscle contraction.

Materials:

-

Dissection microscope and tools

-

Organ bath with physiological saline appropriate for the invertebrate species

-

Force transducer and data acquisition system

-

Neuropeptide stock solution

-

Micropipettes

Procedure:

-

Tissue Dissection: Isolate the desired muscle tissue (e.g., body wall muscle, gut) from the invertebrate under a dissection microscope in cold physiological saline.

-

Mounting: Mount the muscle strip vertically in the organ bath, with one end attached to a fixed hook and the other to a force transducer.

-

Equilibration: Allow the muscle to equilibrate in the oxygenated saline for at least 30 minutes, with periodic washing, until a stable baseline tension is achieved.

-

Peptide Application: Add the neuropeptide to the bath in increasing concentrations, allowing the muscle to respond to each concentration until a stable plateau is reached.

-

Data Recording: Record the changes in muscle tension using the data acquisition system.

-

Data Analysis: Plot the change in tension against the peptide concentration to generate a dose-response curve and calculate the EC50 value.

References

Preliminary Screening of Gly-Phe-Arg Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Gly-Phe-Arg (GFR) is a sequence of interest primarily due to its recognition and cleavage by the serine protease thrombin, a key enzyme in the coagulation cascade. This technical guide provides a comprehensive overview of the preliminary screening of this compound's bioactivity, focusing on its role as a thrombin substrate. This document details the mechanism of action, relevant signaling pathways, and experimental protocols for assessing its interaction with thrombin. Quantitative data for thrombin cleavage of similar peptide substrates are presented to provide a comparative context for experimental design.

Introduction: The Significance of the this compound Sequence

The biological activity of the tripeptide this compound is intrinsically linked to its recognition and cleavage by thrombin. Thrombin (Factor IIa) is a pivotal enzyme in the final stages of the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. The specificity of thrombin for its substrates is a critical aspect of its function, and certain peptide sequences are preferentially cleaved. The sequence preceding the cleavage site is crucial for recognition, and peptides containing an Arginine residue are common substrates. Specifically, thrombin often cleaves after an Arginine residue, with a Glycine residue frequently found in the P2 position (two amino acids before the cleavage site). The this compound sequence fits this recognition motif, positioning it as a potential substrate for thrombin.

Understanding the interaction between this compound and thrombin is essential for various research and drug development applications, including the design of synthetic thrombin substrates for diagnostic assays, the development of anticoagulant therapies, and the study of protease-activated receptors (PARs) which are involved in cellular signaling.

Mechanism of Action: Thrombin-Mediated Cleavage

The primary bioactivity of a this compound-containing peptide in a mammalian physiological context is its susceptibility to proteolytic cleavage by thrombin. Thrombin is a serine protease with a well-defined catalytic triad (His-57, Asp-102, Ser-195) in its active site. The enzyme exhibits high specificity for cleaving peptide bonds on the C-terminal side of Arginine residues.

The binding and cleavage process can be summarized as follows:

-

Substrate Recognition and Binding: The this compound sequence docks into the active site of thrombin. The Arginine side chain fits into the S1 specificity pocket of thrombin, which is deep and negatively charged due to the presence of Asp-189, favoring the binding of basic amino acids. The Glycine at the P2 position and Phenylalanine at the P3 position also contribute to the binding affinity and specificity.

-

Catalytic Cleavage: The catalytic triad facilitates the hydrolysis of the peptide bond immediately following the Arginine residue. The serine residue (Ser-195) acts as a nucleophile, attacking the carbonyl carbon of the scissile bond.

-

Product Release: Following cleavage, the two resulting peptide fragments are released from the active site, and the enzyme is available to process another substrate molecule.

Relevant Signaling Pathway: The Coagulation Cascade

The bioactivity of this compound as a thrombin substrate places it directly within the coagulation cascade, a complex series of enzymatic reactions that culminates in the formation of a stable fibrin clot. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin plays a central role in the common pathway and also has feedback roles in the other pathways.

Below is a simplified representation of the coagulation cascade, highlighting the central role of thrombin.

Quantitative Data: Thrombin Substrate Kinetics

| Substrate Sequence | Substrate Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Tos-Gly-Pro-Arg-pNA | Chromogenic | 4.18 ± 0.22 | 127 ± 8 | 3.0 x 10⁷ | [1] |

| D-Phe-Pip-Arg-pNA | Chromogenic | 1.33 ± 0.07 | 91.4 ± 1.8 | 6.9 x 10⁷ | [1] |

| Z-Gly-Gly-Arg-AMC | Fluorogenic | - | - | - | [2] |

| Boc-Val-Pro-Arg-AMC | Fluorogenic | - | - | High | [3] |

| N-Bz-Phe-Val-Arg-pNA | Chromogenic | - | - | - | [4] |

Note: pNA (p-nitroanilide) and AMC (7-amino-4-methylcoumarin) are chromogenic and fluorogenic reporters, respectively. "-" indicates that specific values were not cited in the referenced search results, but the substrate was noted for its sensitivity or high efficiency.

Experimental Protocols

The preliminary screening of this compound bioactivity primarily involves assessing its ability to be cleaved by thrombin. This is typically achieved through in vitro enzymatic assays.

Thrombin Activity Assay (Chromogenic)

This protocol describes a general method for measuring thrombin activity using a chromogenic substrate containing the this compound sequence, where the C-terminal residue is linked to a chromophore like p-nitroanilide (pNA).

Materials:

-

Purified human α-thrombin

-

Chromogenic substrate: e.g., Custom-synthesized this compound-pNA

-

Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.3

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of human α-thrombin in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 1-10 nM).

-

Prepare a stock solution of the this compound-pNA substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentrations. It is recommended to test a range of substrate concentrations to determine the Km.

-

-

Assay Setup:

-

Add a fixed volume of the thrombin solution to each well of a 96-well microplate.

-

Include control wells with assay buffer instead of the enzyme to measure background substrate hydrolysis.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.

-

Measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes). The rate of increase in absorbance is proportional to the rate of pNA release and thus to the thrombin activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration.

-

Thrombin Activity Assay (Fluorogenic)

This protocol is similar to the chromogenic assay but uses a fluorogenic substrate, such as this compound-AMC, which offers higher sensitivity.

Materials:

-

Purified human α-thrombin

-

Fluorogenic substrate: e.g., Custom-synthesized this compound-AMC

-

Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.3

-

Fluorometric microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 360/460 nm for AMC)

-

96-well black microplate

Procedure:

-

Reagent Preparation: Prepare thrombin and substrate solutions as described in the chromogenic assay protocol.

-

Assay Setup: Add a fixed volume of the thrombin solution to the wells of a black 96-well microplate to minimize background fluorescence.

-

Reaction Initiation and Measurement: Initiate the reaction by adding the substrate solution. Measure the increase in fluorescence intensity over time in kinetic mode.

-

Data Analysis: Analyze the data as described for the chromogenic assay, using fluorescence units instead of absorbance.

Conclusion

The preliminary screening of this compound bioactivity should be primarily focused on its role as a substrate for the serine protease thrombin. Its recognition and cleavage by this key enzyme of the coagulation cascade is its most prominent and well-characterized biological activity in mammalian systems. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the interaction of this compound-containing peptides with thrombin. Further studies could explore the use of this tripeptide motif in the design of novel diagnostic tools for coagulation disorders or as a starting point for the development of competitive inhibitors of thrombin.

References

- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Gly-Phe-Arg

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the tripeptide Glycyl-Phenylalanyl-Arginine (Gly-Phe-Arg). The synthesis is based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy on a Wang resin, which yields a C-terminal carboxylic acid upon cleavage. This protocol outlines the complete workflow, from resin preparation and amino acid coupling to the final cleavage and purification of the target peptide.

Overview of the Synthesis Strategy

The synthesis of this compound is performed in a stepwise manner on a solid support (Wang resin). The C-terminal amino acid, Arginine, is first attached to the resin. The peptide chain is then elongated by sequential deprotection of the N-terminal Fmoc group and coupling of the subsequent Fmoc-protected amino acids (Phenylalanine and then Glycine). Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Data Presentation

The following table summarizes the key quantitative parameters for each major step of the this compound synthesis.

| Step | Reagent/Parameter | Molar Equivalents (relative to resin loading) | Volume/Concentration | Reaction Time |

| Resin Swelling | Dichloromethane (DCM) | N/A | 10-15 mL/g of resin | 30 minutes |

| N,N-Dimethylformamide (DMF) | N/A | 10-15 mL/g of resin | 30 minutes | |

| Fmoc-Arg(Pbf)-Wang Resin Loading | Fmoc-Arg(Pbf)-OH | 4 | N/A | 12 hours |

| HOBt | 4 | N/A | 12 hours | |

| DIC | 4 | N/A | 12 hours | |

| DMAP | 0.1 | N/A | 12 hours | |

| Fmoc Deprotection | Piperidine in DMF | N/A | 20% (v/v) | 2 x (3 min + 10-15 min) |

| Phenylalanine Coupling | Fmoc-Phe-OH | 5 | 0.5 M in DMF | 40 minutes |

| HBTU | 5 | 0.5 M in DMF | 40 minutes | |

| DIPEA | 10 | 2.0 M in NMP | 40 minutes | |

| Glycine Coupling | Fmoc-Gly-OH | 5 | 0.5 M in DMF | 40 minutes |

| HBTU | 5 | 0.5 M in DMF | 40 minutes | |

| DIPEA | 10 | 2.0 M in NMP | 40 minutes | |

| Final Cleavage | Trifluoroacetic Acid (TFA) | N/A | 95% | 2-3 hours |

| Water (ddH₂O) | N/A | 2.5% | 2-3 hours | |

| Triisopropylsilane (TIPS) | N/A | 2.5% | 2-3 hours |

Experimental Protocols

Materials and Reagents

-

Fmoc-Arg(Pbf)-Wang Resin (or Wang resin for initial loading)

-

Fmoc-Phe-OH

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

4-(Dimethylamino)pyridine (DMAP)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF), synthesis grade

-

Dichloromethane (DCM), synthesis grade

-

N-Methyl-2-pyrrolidone (NMP), synthesis grade

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIPS)

-

Deionized water (ddH₂O)

-

Cold diethyl ether

Resin Preparation and Swelling

-

Place the required amount of Fmoc-Arg(Pbf)-Wang resin in a reaction vessel.

-

Add DCM (10-15 mL per gram of resin) and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DCM.

-

Add DMF (10-15 mL per gram of resin) and continue to swell for another 30 minutes.

-

Drain the DMF. The resin is now ready for the first deprotection step.

Fmoc Deprotection

This procedure is performed after the initial resin swelling and after each successful amino acid coupling.

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 3 minutes and then drain the solution.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[1]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine.[2]

Amino Acid Coupling

This protocol describes the coupling of the second (Phenylalanine) and third (Glycine) amino acids.

-

In a separate vial, dissolve Fmoc-Phe-OH (5 eq.) and HBTU (5 eq.) in DMF.

-

Add DIPEA (10 eq.) to the amino acid/HBTU mixture and vortex briefly. This is the activation step.[2]

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 40 minutes at room temperature.[2]

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat steps 1-5 for the coupling of Fmoc-Gly-OH.

Peptide Cleavage from the Resin

This final step cleaves the synthesized peptide from the Wang resin and removes the side-chain protecting groups.

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum for at least 1 hour.

-

Prepare a cleavage cocktail of TFA/ddH₂O/TIPS (95:2.5:2.5 v/v/v).[3]

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[3]

-

Gently agitate the mixture at room temperature for 2-3 hours.[3]

-

Filter the cleavage solution to separate the resin.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[4]

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[3]

-

Isolate the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualization of Workflow and Chemistry

The following diagrams illustrate the experimental workflow and the chemical transformations involved in the solid-phase synthesis of this compound.

Caption: Experimental workflow for the solid-phase synthesis of this compound.

Caption: Chemical transformations during this compound synthesis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of the Tripeptide Gly-Phe-Arg

Introduction

The tripeptide Glycyl-L-phenylalanyl-L-arginine (Gly-Phe-Arg) is a short-chain peptide of significant interest in various biochemical and pharmaceutical research areas. As with most synthetic peptides, the crude product obtained from solid-phase peptide synthesis (SPPS) contains various impurities, including deletion sequences and incompletely deprotected peptides. For reliable and reproducible results in downstream applications, purification of the target peptide to a high degree of homogeneity is essential.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful and widely used technique for the purification of synthetic peptides.[1] This method separates molecules based on their hydrophobicity. This application note provides a detailed protocol for the purification of this compound using a C18 stationary phase with a water/acetonitrile mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent. The ion-pairing agent helps to improve peak shape and retention of the peptide on the column.

Materials and Methods

1. Materials and Reagents

-

Crude this compound peptide (purity > 70%)

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA), sequencing grade

-

0.22 µm syringe filters

2. Instrumentation

-

A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a UV detector, and a fraction collector.

-

Data acquisition and processing software.

3. Chromatographic Conditions

A summary of the chromatographic conditions is provided in Table 1. These parameters can be optimized for specific instruments and purity requirements.

Table 1: HPLC Purification Parameters for this compound

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm | C18, 10 µm particle size, 100 Å pore size, 21.2 x 250 mm |

| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water | 0.1% (v/v) TFA in HPLC-grade water |

| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile | 0.1% (v/v) TFA in HPLC-grade acetonitrile |

| Flow Rate | 1.0 mL/min | 20.0 mL/min |

| Detection Wavelength | 220 nm | 220 nm |

| Column Temperature | 30°C | Ambient |

| Injection Volume | 20 µL | 1-5 mL (depending on sample concentration) |

| Gradient | 5-35% B over 30 minutes | 10-30% B over 40 minutes |

Experimental Protocols

1. Mobile Phase Preparation

-

Mobile Phase A: To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

-

Mobile Phase B: To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

-

Degas both mobile phases by sonication or vacuum filtration before use.

2. Sample Preparation

-

Dissolve the crude this compound peptide in Mobile Phase A to a concentration of 10-20 mg/mL. Due to the hydrophilic nature of the peptide, dissolving it in a solvent with low organic content is crucial for good binding to the column upon injection.[2]

-

Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.

3. Analytical Method Development

-

Before proceeding to preparative purification, it is advisable to optimize the separation on an analytical scale.

-

Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

-

Inject the filtered sample and run the analytical gradient (5-35% B over 30 minutes).

-

Identify the retention time of the main peak corresponding to this compound.

4. Preparative HPLC Purification

-

Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) until a stable baseline is observed.

-

Inject the filtered peptide sample onto the column.

-

Begin the preparative gradient elution (10-30% B over 40 minutes). A shallow gradient is often effective for separating closely related impurities.

-

Monitor the elution profile at 220 nm and collect fractions corresponding to the main peptide peak.

5. Fraction Analysis and Product Isolation

-

Analyze the collected fractions using the analytical HPLC method to determine their purity.

-

Pool the fractions with the desired purity (e.g., >98%).

-

Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white powder.

Results and Discussion

The described RP-HPLC method is effective for the purification of the tripeptide this compound. The use of a C18 column allows for the separation of the peptide from more hydrophobic and hydrophilic impurities. TFA acts as an ion-pairing agent, sharpening the peaks and improving resolution.

The expected results for the purification are summarized in Table 2. The retention time in the analytical run is expected to be around 15-20 minutes under the specified conditions. In the preparative run, the peak will be broader, and the retention time will be longer due to the different column dimensions and flow rate. The final purity of the lyophilized product is expected to be greater than 98%, with a recovery of over 85%.

Table 2: Expected Results of this compound Purification

| Parameter | Expected Value |

| Crude Purity | ~70% |

| Analytical Retention Time | 16.8 min (estimated) |

| Preparative Retention Time | 25.2 min (estimated) |

| Final Purity | >98% |

| Overall Recovery | >85% |

Note: Retention times are estimates based on the properties of the peptide and may vary depending on the specific HPLC system and column used.

Workflow Diagram

References

Application Note: Mass Spectrometry Analysis of the Tripeptide Gly-Phe-Arg

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Gly-Phe-Arg (Glycyl-L-phenylalanyl-L-arginine) is a molecule of interest in various biological and pharmaceutical research areas. Accurate and sensitive quantification and structural elucidation of this peptide are crucial for understanding its physiological roles and for its development as a potential therapeutic agent. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for peptide analysis. The described methods are suitable for both qualitative and quantitative assessments in complex biological matrices.

Quantitative Data Summary

The following table summarizes the key quantitative data for the mass spectrometry analysis of this compound. The mass-to-charge ratios (m/z) for the precursor ion and the major predicted product ions (b and y series) are provided. These values are fundamental for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for targeted quantification.

| Ion Type | Sequence | Theoretical m/z |

| Precursor Ion [M+H]⁺ | This compound | 379.2 |

| b-ions | ||

| b₁ | Gly | 58.0 |

| b₂ | Gly-Phe | 205.1 |

| y-ions | ||

| y₁ | Arg | 175.1 |

| y₂ | Phe-Arg | 322.2 |

Experimental Protocols

This section details the methodologies for the sample preparation, LC-MS/MS analysis, and data processing for this compound.

Sample Preparation

For quantitative analysis, a stock solution of this compound should be prepared in a suitable solvent, such as water or a low percentage of organic solvent (e.g., 10% acetonitrile).

-

Standard Curve Preparation: A series of standard solutions should be prepared by serially diluting the stock solution to create a calibration curve covering the expected concentration range in the samples.

-

Biological Sample Preparation: For analysis in biological matrices such as plasma or serum, a protein precipitation step is typically required.

-

To 100 µL of the biological sample, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 0.1% formic acid in water).

-

Liquid Chromatography (LC) Method

A reverse-phase C18 column is suitable for the separation of this compound.

-

Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-1 min: 2% B

-

1-5 min: 2-50% B

-

5-5.1 min: 50-95% B

-

5.1-6 min: 95% B

-

6-6.1 min: 95-2% B

-

6.1-8 min: 2% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry (MS) Method

The analysis is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Ion Source Temperature: 120°C

-

Desolvation Gas Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound (Quantitative): 379.2 -> 175.1

-

This compound (Qualitative): 379.2 -> 322.2

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.

Visualizations

Experimental Workflow